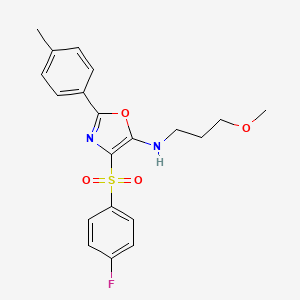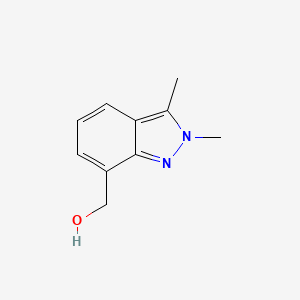![molecular formula C22H22BrNO4 B2649833 1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797890-28-8](/img/structure/B2649833.png)
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a complex organic compound with a unique spiro structure
Méthodes De Préparation
The synthesis of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the bromo and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Spiro compound formation: The spiro linkage is formed through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Final coupling: The final step involves coupling the benzofuran and piperidine moieties under controlled conditions to obtain the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1’-[3-(3-Bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one can be compared with similar compounds such as:
1-(3-Bromopropyl)-4-methoxybenzene: This compound shares the bromo and methoxy functional groups but lacks the spiro structure, making it less complex.
3-Bromo-2-methoxybenzonitrile: Another similar compound with a bromo and methoxy group, but with a nitrile functional group instead of the spiro linkage.
The uniqueness of 1’-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
IUPAC Name |
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXNOVNJJZBYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649756.png)

![2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2649759.png)

![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![N-(2,4-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2649764.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

